molecular formula C10H9BrF3NO B6356573 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide CAS No. 1369904-44-8

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide

Cat. No.: B6356573
CAS No.: 1369904-44-8
M. Wt: 296.08 g/mol
InChI Key: FTWPTRCEWAUWGG-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a benzamide derivative of significant interest in advanced chemical research and development, particularly in the field of agrochemistry. Its molecular structure, which features a bromo substituent and an electron-withdrawing trifluoromethyl group on the benzene ring, is a key motif found in the synthesis of novel active ingredients. Compounds with this scaffold are frequently investigated for their potential to interact with biological systems. For instance, structurally related meta-diamide benzamides have been developed into novel insecticides, such as broflanilide, which acts as a non-competitive antagonist on insect GABA receptors and is categorized by the Insecticide Resistance Action Committee (IRAC) in Group 30 . This highlights the potential of this chemical class in creating solutions with new modes of action to address resistance in pest populations. Furthermore, N-(2-bromo-phenyl) benzamide derivatives have also been studied extensively for their antimicrobial and anti-inflammatory properties, showing activity against Gram-positive bacteria and efficacy in protease inhibition assays . The inclusion of the N,N-dimethylamide group enhances the molecule's properties, making it a versatile intermediate for further chemical functionalization. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPTRCEWAUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization of 2 Bromo N,n Dimethyl 5 Trifluoromethyl Benzamide

Comprehensive Spectroscopic Characterization

A full spectroscopic characterization would typically involve a multi-technique approach to unambiguously determine the molecular structure and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone of chemical structure determination. For 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the N,N-dimethyl groups. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would confirm their relative positions on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would show a unique resonance for each carbon atom in a different chemical environment, including the carbonyl carbon, the aromatic carbons (some of which would show splitting due to coupling with fluorine), the trifluoromethyl carbon, and the N-methyl carbons. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

HR-MS is essential for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound, HR-MS would provide an exact mass measurement consistent with the molecular formula C₁₀H₉BrF₃NO. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed, particularly the characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit a strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching from the aromatic and methyl groups, C-N stretching, and strong C-F stretching bands associated with the trifluoromethyl group.

Solid-State Structural Determination via X-ray Crystallography

To understand the three-dimensional arrangement of the molecule in the solid state, X-ray crystallography is the definitive technique.

Single-Crystal X-ray Diffraction Analysis of Conformation and Bond Lengths/Angles

A successful single-crystal X-ray diffraction experiment would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be determined. This analysis would reveal the conformation of the molecule, including the planarity of the benzamide (B126) moiety and the orientation of the N,N-dimethyl and trifluoromethyl groups relative to the benzene ring.

Crystal Packing Analysis and Supramolecular Assembly in the Solid State

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis would identify any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, that govern the crystal packing. Understanding the supramolecular assembly is crucial for comprehending the physical properties of the solid material.

Computational and Theoretical Chemistry Investigations of 2 Bromo N,n Dimethyl 5 Trifluoromethyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to determine its fundamental properties. mdpi.comresearchgate.net

Electronic properties derived from DFT calculations provide insight into the molecule's reactivity and charge distribution. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations for an Analogous Benzamide (B126) Structure This table is illustrative, showing typical data obtained from DFT calculations on similar compounds.

Property Predicted Value Significance
HOMO Energy -7.2 eV Indicates electron-donating capability.
LUMO Energy -1.5 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eV Relates to chemical stability and reactivity.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be correlated with experimental spectra to assist in signal assignment. Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. mdpi.com The computed frequencies for vibrational modes, such as the C=O stretch of the amide and the C-F stretches of the trifluoromethyl group, can be compared with experimental FT-IR data, though they are often scaled by an empirical factor to correct for systematic errors. mdpi.com

Table 2: Simulated vs. Experimental Vibrational Frequencies for a Substituted Benzamide This table provides an example of how theoretical and experimental spectroscopic data are compared.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3642 3290
C=O Stretch 1739 1647
C-F Stretch (sym) 1150 1135

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculates static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov An MD simulation would model the movement of the atoms in this compound in a simulated environment (e.g., in a solvent box), providing insights into its flexibility. irb.hr Key areas of investigation would include the rotation around the phenyl-carbonyl bond and the carbonyl-nitrogen bond, which are critical for determining the molecule's accessible conformations and its ability to interact with biological targets. nih.govtandfonline.com These simulations can reveal the most populated conformational states and the energy barriers between them.

Analysis of Intermolecular Interactions using Computational Tools (e.g., Hirshfeld Surfaces, NCIplot)

Non-Covalent Interaction (NCI) plots offer another way to visualize weak interactions in real space. rsc.orgnih.gov Based on the electron density and its derivatives, NCI plots can distinguish between stabilizing interactions (like hydrogen bonds and halogen bonds) and repulsive steric clashes. nih.govnih.gov For this molecule, NCI analysis could elucidate the nature of potential intramolecular interactions, such as a weak C-H···Br or C-H···O bond, as well as intermolecular halogen bonds involving the bromine atom. rsc.orgresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. For the synthesis of this compound, which could be formed via the reaction of a corresponding benzoyl chloride with dimethylamine (B145610), DFT can be used to model the reaction pathway. nih.govslideshare.netyoutube.com Researchers can calculate the geometries and energies of reactants, transition states, intermediates, and products. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction's feasibility and kinetics. Such studies can clarify the roles of reagents and catalysts and explain observed product distributions in synthetic procedures. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Supramolecular Chemistry Involving 2 Bromo N,n Dimethyl 5 Trifluoromethyl Benzamide

Characterization of Hydrogen Bonding Interactions (N-H···O, C-H···O)

In the solid state, substituted benzamides are often involved in hydrogen bonding, which plays a crucial role in their molecular packing. For 2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, which lacks a traditional N-H donor due to the N,N-dimethyl substitution, classical N-H···O hydrogen bonds are not possible.

However, weaker C-H···O interactions are anticipated to be significant. The hydrogen atoms on the aromatic ring and the methyl groups could act as donors, while the carbonyl oxygen is a primary acceptor. The geometry and strength of these interactions would be determined by X-ray crystallography. Analysis of related crystal structures shows that such C-H···O bonds are common in stabilizing the crystal lattice of amide-containing molecules.

A hypothetical data table for such interactions, if crystallographic data were available, would look like this:

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C(x)-HHO(1)n/an/an/an/a
C(y)-HHO(1)n/an/an/an/a
Note: This table is for illustrative purposes only. Data is not available for this compound.

Analysis of Halogen Bonding and Other Non-Covalent Interactions involving Bromine

The bromine atom at the 2-position is a potential halogen bond donor. Halogen bonding (C-Br···X, where X is a Lewis base, such as the carbonyl oxygen or even the trifluoromethyl fluorine atoms of a neighboring molecule) can be a significant directional interaction influencing supramolecular assembly. In some crystal structures of related bromo-compounds, short Br···Br contacts have also been observed, contributing to the stability of the packing arrangement. researchgate.net

A detailed analysis would involve examining the Br···X distances and C-Br···X angles. Distances shorter than the sum of the van der Waals radii and angles close to 180° are indicative of significant halogen bonding.

Energy Framework Analysis of Molecular Packing

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. nih.gov This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The results are typically displayed as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction energy. nih.govscispace.com This analysis would reveal the hierarchy of interactions and the topology of the crystal packing (e.g., whether it forms layers, chains, or a 3D network) and identify the dominant forces (e.g., dispersion or electrostatic) holding the crystal together. nih.govresearchgate.net Without a crystal structure, this analysis cannot be performed.

Role of Solvation in Conformational Preferences and Molecular Recognition

The conformation of the N,N-dimethylbenzamide moiety, particularly the rotation around the C(aryl)-C(carbonyl) bond, can be influenced by the solvent environment. Solvation models and NMR studies on related N,N-dimethylamides have shown that the energy difference between conformers can change significantly with solvent polarity. rsc.org In polar solvents, conformations with a larger dipole moment may be stabilized. This conformational flexibility can be critical for molecular recognition, as the molecule may adopt a specific conformation to bind to a biological target. The interplay of the bulky bromine atom and the electron-withdrawing trifluoromethyl group would also sterically and electronically influence these conformational preferences.

Design and Exploration of Synthetic Analogs: Structure Reactivity/property Relationships of Benzamides

Design Principles for Systematic Structural Modification of the Benzamide (B126) Core

The design of novel analogs of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is guided by established principles of medicinal chemistry aimed at optimizing molecular interactions with biological targets. The benzamide core serves as a versatile scaffold, and its systematic modification allows for the exploration of chemical space around this central motif. Key design strategies include:

Substituent Modification: The existing substituents, an ortho-bromo group and a meta-trifluoromethyl group, were likely chosen for their specific electronic and steric properties. Further modifications could involve altering the position or nature of these halogen-containing groups or introducing new substituents onto the phenyl ring to probe different regions of a potential binding pocket.

N-Alkylation and N-Arylation: The N,N-dimethyl substitution on the amide nitrogen is a critical feature. Analogs can be designed by varying these alkyl groups (e.g., to ethyl, propyl, or cyclic systems) or by replacing one or both with aryl or heteroaryl rings. These changes can significantly impact the molecule's conformation, solubility, and hydrogen bonding capacity.

Isosteric and Bioisosteric Replacements: Functional groups within the molecule can be replaced with other groups that have similar steric and electronic properties (isosteres) or that are expected to retain similar biological activity (bioisosteres). For example, the bromo substituent could be replaced with a chloro or iodo group, and the trifluoromethyl group could be substituted with other electron-withdrawing groups.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can lead to higher binding affinity and selectivity for a target by reducing the entropic penalty of binding.

These design principles are often guided by computational modeling and a deep understanding of the target's structure and function, allowing for a more rational and efficient exploration of synthetic analogs.

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of the this compound core is significantly influenced by the electronic and steric effects of its substituents.

Electronic Effects:

The bromo and trifluoromethyl groups are both electron-withdrawing. The trifluoromethyl group, with a Hammett constant (σ_m) of +0.43, is a strong meta-directing deactivator of the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation is due to its strong inductive electron-withdrawing effect (-I). The bromo substituent is also deactivating due to its inductive effect (-I), but it is an ortho, para-director in electrophilic aromatic substitution reactions due to the lone pairs on the bromine atom that can be donated to the ring through resonance (+R effect).

The interplay of these electronic effects governs the reactivity of the aromatic ring. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of both substituents would activate the ring towards attack by nucleophiles, particularly at positions ortho and para to the trifluoromethyl group.

Steric Effects:

The ortho-bromo group exerts a significant steric effect, which can influence the conformation of the molecule and the accessibility of adjacent functional groups. The steric hindrance from the bromo group can restrict the rotation of the N,N-dimethylamido group, potentially locking it into a preferred orientation. This conformational preference can have profound implications for the molecule's ability to bind to a biological target.

The following table summarizes the key electronic and steric properties of the substituents in this compound:

SubstituentPositionElectronic EffectSteric Effect
BromoorthoInductive withdrawal (-I), Resonance donation (+R)Significant steric hindrance
TrifluoromethylmetaStrong inductive withdrawal (-I)Moderate steric bulk
N,N-dimethylamino-Resonance donation (+R)Can influence conformation

Stereochemical Variations and Their Impact on Molecular Recognition

While this compound itself is not chiral, the introduction of stereocenters into its analogs can have a profound impact on their biological activity. Molecular recognition is a highly specific three-dimensional process, and stereoisomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.

The introduction of chirality can be achieved through several strategies:

Modification of N-Alkyl Groups: Replacing one of the N-methyl groups with a chiral substituent, such as a (S)- or (R)-α-methylbenzyl group, would generate a pair of diastereomers.

Introduction of Chiral Centers on Ring Substituents: If new substituents are introduced on the phenyl ring, these could contain stereocenters.

The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established principle. One enantiomer may bind with high affinity to a target's binding site, while the other may bind weakly or not at all. This is because the precise spatial arrangement of atoms is crucial for establishing the multiple non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that govern molecular recognition. Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral analogs are critical steps in drug discovery and development.

Synthesis and Characterization of Novel N-Substituted and Ring-Substituted Derivatives

The synthesis of novel derivatives of this compound can be achieved through established synthetic methodologies. A common route to the parent compound involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with dimethylamine (B145610). The benzoyl chloride precursor can be prepared from the corresponding benzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Synthesis of N-Substituted Derivatives:

Novel N-substituted analogs can be synthesized by reacting 2-bromo-5-(trifluoromethyl)benzoyl chloride with a variety of primary or secondary amines. For example, reaction with aniline (B41778) would yield the N-phenyl derivative, while reaction with piperidine (B6355638) would produce the corresponding piperidinyl amide.

Synthesis of Ring-Substituted Derivatives:

The introduction of new substituents onto the aromatic ring can be more challenging due to the directing effects of the existing bromo and trifluoromethyl groups. However, reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring, often by targeting the bromo-substituent.

Characterization:

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl group (C=O) of the amide, which typically shows a strong absorption band in the region of 1630-1680 cm-1.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structural confirmation.

Below is a hypothetical data table illustrating the kind of characterization data that would be collected for a series of novel analogs.

Compound IDR1R2Molecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)
1 CH3CH3C10H9BrF3NO296.097.85 (d, 1H), 7.68 (s, 1H), 7.52 (d, 1H), 3.10 (s, 3H), 2.95 (s, 3H)
2a HPhenylC14H9BrF3NO356.138.20 (s, 1H), 7.90-7.30 (m, 8H)
2b EthylEthylC12H13BrF3NO324.147.83 (d, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 3.50 (q, 2H), 3.30 (q, 2H), 1.25 (t, 3H), 1.15 (t, 3H)

Note: The NMR data provided in the table is hypothetical and for illustrative purposes only.

The synthesis and thorough characterization of a diverse library of N-substituted and ring-substituted derivatives are crucial for establishing comprehensive structure-activity relationships and for identifying lead compounds with improved properties.

Advanced Research Applications of the 2 Bromo N,n Dimethyl 5 Trifluoromethyl Benzamide Scaffold in Organic and Material Sciences

Utility as a Precursor or Intermediate in Multi-Step Organic Synthesis

2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom on the aromatic ring allows for a variety of subsequent chemical transformations, making it a versatile starting point for the construction of elaborate molecular architectures.

The primary utility of this compound lies in its ability to participate in cross-coupling reactions, where the bromine atom can be substituted with a wide range of other functional groups. This reactivity is fundamental to the convergent synthesis of complex target molecules, where different fragments of the final structure are synthesized separately and then joined together. The trifluoromethyl group and the N,N-dimethylbenzamide moiety can influence the electronic properties and steric environment of the molecule, which in turn can affect the efficiency and selectivity of these synthetic steps.

Table 1: Key Reactions in Multi-Step Synthesis

Reaction TypeReagent/CatalystProduct Class
Suzuki CouplingArylboronic acid, Pd catalystBiaryl compounds
Buchwald-Hartwig AminationAmine, Pd catalystAryl amines
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl alkynes
Stille CouplingOrganostannane, Pd catalystAryl-substituted compounds
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO⁻, RS⁻)Aryl ethers, thioethers

Exploration in Catalysis and Reaction Development

The this compound scaffold is of significant interest in the field of catalysis, primarily in the context of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a key reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. Researchers have explored the use of such bromo-aromatic compounds to develop and optimize new catalytic methodologies.

Studies on related bromo- and trifluoromethyl-substituted aromatic compounds have demonstrated their utility in fine-tuning the electronic and steric properties of ligands for metal catalysts. While not a catalyst itself, this compound can be used as a model substrate to test the efficacy of new catalytic systems. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, providing insights into the mechanism of these important transformations. For instance, the synthesis of phenanthridinones has been achieved through palladium-catalyzed homo-annulation of o-halobenzamides, a reaction class to which this compound's derivatives could be subjected. Furthermore, palladium-catalyzed carboamination reactions represent another area where derivatives of this scaffold could find application.

Integration into Novel Material Systems (e.g., functional polymers, liquid crystals)

The unique combination of a rigid aromatic core, a polar amide group, and a lipophilic trifluoromethyl group makes this compound an attractive building block for the synthesis of novel material systems. The trifluoromethyl group is particularly valued in materials science for its ability to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also imparting unique optical and electronic properties.

In the realm of functional polymers, this compound can be envisioned as a monomer precursor. Following the conversion of the bromo group into a polymerizable functionality (e.g., a vinyl or acrylic group) through a cross-coupling reaction, it could be incorporated into polymer chains. The resulting polymers would benefit from the properties conferred by the trifluoromethylbenzamide moiety, potentially leading to materials with high thermal stability and low thermal expansion. Research into polyimides and other high-performance polymers has often utilized fluorinated monomers to achieve desired properties.

While direct integration into liquid crystals is less commonly documented, the rigid, rod-like shape of the benzamide (B126) core is a common feature in liquid crystalline molecules. The introduction of the trifluoromethyl group could influence the mesophase behavior and electro-optical properties of such materials.

Table 2: Potential Contributions to Material Properties

Structural FeaturePotential Property Enhancement
Trifluoromethyl GroupIncreased thermal stability, chemical resistance, solubility, and modified optical properties.
Aromatic Benzamide CoreRigidity, potential for liquid crystalline behavior.
N,N-dimethylamide GroupPolarity, influence on intermolecular interactions.

Development of Chemical Probes for Spectroscopic Studies and Mechanistic Investigations

The trifluoromethyl group in this compound makes it a candidate for the development of chemical probes for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy. ¹⁹F NMR is a powerful analytical technique with a wide chemical shift range and high sensitivity, making it ideal for studying molecular interactions and reaction mechanisms without interference from biological backgrounds.

A molecule containing a trifluoromethyl group can be designed to change its ¹⁹F NMR signal (chemical shift) upon binding to a specific target analyte or upon undergoing a chemical transformation. This change can be used to quantify the analyte or to follow the kinetics of a reaction. For example, derivatives of this compound could be functionalized to act as probes for detecting specific ions or small molecules. Research has shown that trifluoromethyl-substituted molecules can serve as effective spectroscopic probes, for instance, in the detection of cyanide.

Furthermore, the well-defined structure of this compound allows it to be used in mechanistic studies of organic reactions. By systematically modifying the substituents on the aromatic ring and observing the effects on reaction rates and product distributions, chemists can gain a deeper understanding of the underlying reaction mechanisms.

Future Research Trajectories and Emerging Avenues for 2 Bromo N,n Dimethyl 5 Trifluoromethyl Benzamide Research

Advancements in Sustainable and Efficient Synthetic Routes

The industrial and laboratory-scale synthesis of 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is an area ripe for innovation, with a strong emphasis on green chemistry and process optimization. Future research will likely focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste, toward more sustainable and atom-economical methods.

Key areas for advancement include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous-flow systems offers significant advantages in safety, efficiency, and scalability. acs.org Flow reactors provide superior heat and mass transfer, allowing for reactions to be run under more intense conditions with greater control, potentially reducing reaction times and improving yields. acs.org This approach is particularly suitable for reactions that are highly exothermic or involve unstable intermediates.

Catalyst Development: The development of more robust and efficient catalysts for bromination and amidation steps is crucial. This includes exploring heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For the trifluoromethylation of precursors, modern copper-catalyzed methods using reagents like TMSCF₃ offer milder and more functional-group-tolerant alternatives to older, harsher techniques. organic-chemistry.org

Green Solvents and Reagents: A major goal is to replace hazardous solvents and reagents. Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. Similarly, replacing traditional brominating agents like N-bromosuccinimide (NBS) with more benign alternatives like HBr/CuBr on an industrial scale points towards a trend of adopting less hazardous materials.

Process Intensification: Combining multiple reaction steps into one-pot or tandem procedures can drastically improve efficiency by reducing the need for intermediate isolation and purification steps. acs.org This not only saves time and resources but also minimizes solvent usage and waste generation.

Table 1: Comparison of Synthetic Route Philosophies

ParameterTraditional Batch SynthesisFuture Sustainable Synthesis
Methodology Multi-step batch reactions with intermediate isolationContinuous flow, one-pot, or tandem reactions
Reagents Use of stoichiometric and potentially hazardous reagents (e.g., NBS)Catalytic systems, greener reagents, enzymatic routes
Solvents Volatile organic compounds (VOCs)Supercritical fluids, ionic liquids, bio-based solvents, or solvent-free conditions
Efficiency Lower overall yield, longer cycle timesHigher throughput, improved yield, reduced cycle times
Waste Significant solvent and reagent wasteMinimized waste streams, catalyst recycling

Deeper Mechanistic Studies of Reactions Involving the Compound

A thorough understanding of the reaction mechanisms underlying the transformations of this compound is essential for optimizing existing protocols and developing new ones. The compound's bromine atom makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. nih.govresearcher.life

Future mechanistic investigations will likely involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state geometries, and predict reaction outcomes. researcher.life Such studies are invaluable for understanding the roles of ligands, additives, and solvents in palladium-catalyzed processes, helping to explain regioselectivity and enantioselectivity. nih.gov

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (discussed in the next section) allows for the direct observation and characterization of transient catalytic intermediates. Identifying these short-lived species is key to confirming proposed mechanistic pathways and uncovering unexpected reaction behavior.

A deeper mechanistic understanding will enable chemists to overcome common challenges in cross-coupling reactions, such as catalyst deactivation, byproduct formation, and low turnover numbers, particularly when dealing with sterically hindered or electronically challenging substrates.

Application of Advanced Analytical Techniques for In-Situ Monitoring

The advancement of Process Analytical Technology (PAT) provides powerful tools for real-time, in-situ monitoring of chemical reactions. mt.com Applying these techniques to the synthesis and subsequent reactions of this compound can lead to enhanced process understanding, control, and optimization. chromatographytoday.com

Emerging analytical applications include:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with fiber-optic probes inserted directly into the reaction vessel. bruker.com These methods provide real-time data on the concentration of reactants, products, and key intermediates, allowing for precise determination of reaction endpoints and identification of process deviations. spectroscopyonline.com

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly powerful and selective tool. nih.gov It allows for the unambiguous tracking of the starting material and any fluorine-containing products or intermediates with a very clean background, making it ideal for quantitative analysis and kinetic monitoring. researchgate.netnih.gov

Mass Spectrometry: Online mass spectrometry techniques can monitor the reaction mixture directly, providing detailed information about the species present. This is especially useful for identifying low-concentration intermediates and potential byproducts that might not be visible by other methods.

Combined Techniques: The simultaneous use of multiple techniques, such as online HPLC and NMR, can provide a comprehensive picture of the reaction. acs.org HPLC can separate components, while NMR provides structural and quantitative information, creating a powerful platform for reaction analysis. acs.org

Table 2: Advanced Analytical Techniques for Reaction Monitoring

TechniqueInformation ProvidedKey Advantage for this Compound
In-situ FTIR/Raman Real-time concentration of functional groups (e.g., C=O)Monitors consumption of reactants and formation of amide products
Online NMR (¹H, ¹³C) Structural and quantitative data on all soluble speciesProvides a complete profile of the reaction mixture
Online ¹⁹F NMR Highly specific quantitative data on fluorinated speciesUnambiguously tracks the CF₃ group with high sensitivity
Online MS Detection of intermediates and byproducts by massHigh sensitivity for identifying transient species
Online HPLC Separation and quantification of reaction componentsTracks purity and formation of multiple products over time

Computational-Aided Design for Novel Chemical Entities

This compound is an attractive scaffold for the development of new bioactive molecules. Computer-Aided Drug Design (CADD) offers a rational and efficient approach to guide the synthesis of novel derivatives with desired pharmacological properties, thereby saving significant time and resources compared to traditional trial-and-error methods. mdpi.com

Future research will leverage CADD in several ways:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how derivatives of the parent compound will bind. nih.gov This allows for the rational design of modifications to the benzamide (B126) scaffold to enhance binding affinity and selectivity. For instance, the bromine atom can be replaced with various groups via cross-coupling, and docking can help prioritize which groups are most likely to form favorable interactions within the target's active site.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. nih.gov Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can identify the key chemical features responsible for the biological activity of a series of related benzamides. nih.gov These models can then be used to virtually screen new, unsynthesized derivatives to predict their activity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process, focusing synthetic efforts on the most promising molecules.

By using the core structure of this compound as a starting point, CADD can guide the exploration of chemical space to generate novel compounds for applications in pharmaceuticals and agrochemicals.

Exploring New Reaction Pathways and Transformations

The chemical reactivity of this compound is far from fully explored. Its structure contains multiple handles for chemical modification, opening avenues for the synthesis of novel and complex molecules.

Future explorations could focus on:

Advanced Cross-Coupling Reactions: While standard cross-coupling reactions are known, there is room to apply newer, more versatile methods. This includes photoredox-catalyzed reactions that proceed under mild conditions, or dual-catalytic systems that can forge challenging bonds. researchgate.net For instance, enantioselective palladium-catalyzed cross-couplings could be used to introduce chiral moieties at the 2-position. nih.govresearchgate.net

C-H Activation: The aromatic ring possesses C-H bonds that could be targeted for direct functionalization. Developing regioselective C-H activation protocols would provide a highly efficient way to introduce additional substituents without pre-functionalization, bypassing multiple synthetic steps.

Domino and Cascade Reactions: The compound could be designed as a substrate for domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, an initial cross-coupling at the bromine position could be followed by an intramolecular cyclization involving the amide or trifluoromethyl group.

Transformations of the Trifluoromethyl Group: While often considered inert, the CF₃ group can participate in certain transformations. Research into defluorinative functionalization or other reactions involving the CF₃ group could unlock entirely new synthetic pathways. researchgate.net

By treating this compound not just as an intermediate but as a versatile platform, chemists can uncover new reactions and build novel molecular architectures with potential applications across the chemical sciences.

Q & A

Basic: What are the recommended synthetic strategies for 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide?

Answer:
The synthesis typically involves bromination and amidation steps. A feasible route begins with the bromination of a pre-functionalized benzamide precursor, followed by dimethylamine introduction. For example, AI-powered synthesis planning tools (as described in ) suggest using a brominated benzoyl chloride intermediate reacted with dimethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) . Purification via recrystallization in ethyl acetate/petroleum ether mixtures (yields ~80–86%) is effective, as demonstrated for analogous brominated benzamides .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal-packing effects. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Validate the crystal structure using SHELXL for refinement and Mercury CSD 2.0 ( ) to compare packing motifs with related structures .
  • Cross-reference with computational models (DFT-optimized geometries) to identify dominant conformers .

Basic: What purification methods are optimal for isolating this compound?

Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but recrystallization in mixed solvents (e.g., 50% ethyl acetate in petroleum ether) achieves higher purity for crystalline derivatives . For hygroscopic intermediates, anhydrous sodium sulfate or molecular sieves should be used during workup .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl, bromo) influence reactivity in cross-coupling reactions?

Answer:
The trifluoromethyl group at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the 2- and 4-positions. Bromine at the 2-position enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), but the steric bulk of the dimethylamide group may require tailored ligands (e.g., SPhos) . Kinetic studies using in-situ IR or HPLC-MS are recommended to optimize reaction conditions .

Advanced: What crystallographic tools are critical for validating the structure of this compound?

Answer:

  • Data collection: High-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 123 K).
  • Refinement: SHELXL ( ) for small-molecule refinement, with attention to anisotropic displacement parameters for bromine and fluorine atoms .
  • Validation: PLATON ( ) to check for missed symmetry, and Mercury CSD 2.0 ( ) to analyze π-stacking or halogen-bonding interactions .

Basic: How is the compound characterized using spectroscopic techniques?

Answer:

  • 1H/13C NMR: Key signals include the dimethylamide protons (δ ~2.8–3.2 ppm) and aromatic protons deshielded by bromine/trifluoromethyl groups (δ ~7.5–8.2 ppm) .
  • MS: ESI-MS typically shows [M+H]+ peaks with isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br) .
  • IR: Stretches for amide C=O (~1650 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .

Advanced: What strategies mitigate decomposition during storage or reaction?

Answer:

  • Storage: Under inert atmosphere (argon) at –20°C, as the trifluoromethyl group may hydrolyze under humid conditions .
  • Reaction stability: Avoid strong bases (risk of amide cleavage) and use low-temperature (–78°C) lithiation if modifying the bromine site .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Toxicity: Brominated aromatics may be irritants; use PPE (gloves, goggles).
  • Waste disposal: Halogenated waste streams require segregation. Consult PubChem SDS () for region-specific guidelines .

Advanced: How can synthetic routes be optimized for scalability without compromising yield?

Answer:

  • Flow chemistry: Continuous processing minimizes decomposition of heat-sensitive intermediates .
  • Catalyst screening: High-throughput experimentation (HTE) identifies optimal Pd catalysts for bromine-selective couplings .
  • Process analytical technology (PAT): In-line NMR or FTIR monitors reaction progression in real time .

Advanced: What computational methods predict substituent effects on biological activity?

Answer:

  • QSAR modeling: Correlate Hammett σ values (for bromine/trifluoromethyl) with activity data from analogous compounds .
  • Docking studies: Use AutoDock Vina with protein targets (e.g., enzymes inhibited by trifluoromethylbenzamides) to guide structural modifications .

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